(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOPPCMGJLKVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer, antibacterial, and antioxidant properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 385.27 g/mol. Its structure features a thiophene ring fused with a benzothiazole moiety, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . The mechanism of action appears to involve interference with tubulin dynamics, akin to the well-known anticancer agent Combretastatin A-4 (CA-4).
Key Findings:
- Cell Line Studies : In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
- Mechanism : The compound interacts with the tubulin-colchicine-binding pocket, resulting in cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored, revealing promising results against both Gram-positive and Gram-negative bacteria.
Research Insights:
- In Vitro Testing : Studies indicated that certain thiophene derivatives exhibited higher antibacterial activity than standard antibiotics like ampicillin. For instance, specific derivatives showed activity indices of up to 86.9% against Pseudomonas aeruginosa .
- Structure Activity Relationship (SAR) : Modifications in the N-aryl amide group linked to the thiazole ring were found to significantly enhance antibacterial potency while maintaining low cytotoxicity in human liver cell lines .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays.
Experimental Results:
- ABTS Assay : The compound demonstrated a notable increase in antioxidant activity, with some derivatives achieving a percent inhibition comparable to ascorbic acid, a standard reference antioxidant .
- Mechanisms of Action : The antioxidant properties are attributed to the presence of electron-withdrawing groups that enhance the stability of radical intermediates during oxidative stress .
Summary of Biological Activities
| Activity Type | IC50/Effectivity | Notes |
|---|---|---|
| Anticancer | 5.46 - 12.58 µM | Effective against Hep3B cells; induces apoptosis |
| Antibacterial | Up to 86.9% activity index | Effective against Gram-negative bacteria |
| Antioxidant | Comparable to ascorbic acid | Significant radical scavenging ability |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against liver cancer cells.
Key Findings:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM.
- Mechanism of Action : The compound interacts with the tubulin-colchicine-binding pocket, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.
Summary of Anticancer Activity
| Activity Type | IC50/Effectivity | Notes |
|---|---|---|
| Anticancer | 5.46 - 12.58 µM | Effective against Hep3B cells; induces apoptosis |
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored, revealing promising results.
Research Insights:
- In Vitro Testing : Certain derivatives exhibited higher antibacterial activity than standard antibiotics like ampicillin. For example, specific derivatives showed activity indices of up to 86.9% against Pseudomonas aeruginosa.
- Structure Activity Relationship (SAR) : Modifications in the N-aryl amide group linked to the thiazole ring significantly enhanced antibacterial potency while maintaining low cytotoxicity in human liver cell lines.
Summary of Antibacterial Activity
| Activity Type | Activity Index | Notes |
|---|---|---|
| Antibacterial | Up to 86.9% | Effective against Gram-negative bacteria |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays.
Experimental Results:
- ABTS Assay : The compound showed notable antioxidant activity, with some derivatives achieving percent inhibition comparable to ascorbic acid.
- Mechanisms of Action : The antioxidant properties are attributed to electron-withdrawing groups that enhance the stability of radical intermediates during oxidative stress.
Summary of Antioxidant Activity
| Activity Type | Percent Inhibition | Notes |
|---|---|---|
| Antioxidant | Comparable to ascorbic acid | Significant radical scavenging ability |
Antiviral Activity
The compound has also been identified as a potential antiviral agent.
Research Findings:
- Anti-norovirus Activity : In a screening of approximately 2000 compounds, it was identified as having an EC50 of 37 µM against norovirus.
- SAR Studies : Derivatives such as 5-chloro-thiophene and others displayed even more potent antiviral activity, with EC50 values ranging from 5.6 µM to 30 µM.
Summary of Antiviral Activity
| Activity Type | EC50 Value | Notes |
|---|---|---|
| Antiviral | 5.6 - 37 µM | Effective against norovirus; SAR studies indicate enhanced potency in derivatives |
Comparison with Similar Compounds
Structural Analog 1: (E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Key Differences :
- Core Heterocycle : Replaces thiophene-2-carboxamide with a furan-2-carboxamide group, reducing sulfur content and altering electronic properties.
- Substituents : Features a 3-methyl group (vs. 3-ethyl) and a 6-nitro group (vs. 6-fluoro) on the benzothiazole ring. The nitro group increases polarity and may enhance electrophilic reactivity.
- Molecular Weight : 382.19 g/mol (vs. ~393.25 g/mol for the target compound, estimated based on substituent differences) .
Table 1: Substituent Comparison
| Position/Group | Target Compound | Analog 1 () |
|---|---|---|
| Benzothiazole C-3 | Ethyl | Methyl |
| Benzothiazole C-6 | Fluoro | Nitro |
| Carboxamide Core | Thiophene | Furan |
| Halogenation | 5-Bromo (thiophene) | 5-Bromo (furan) |
Structural Analog 2: (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Key Differences :
- Stereochemistry: Z-configuration (vs.
- Substituents : 3-propyl group (vs. 3-ethyl) increases hydrophobicity, while the 6-sulfamoyl group (vs. 6-fluoro) introduces hydrogen-bonding capacity and acidity.
- Functional Groups : The sulfamoyl moiety may enhance solubility in polar solvents compared to the fluoro substituent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
- Methodology : The compound is synthesized via multi-step protocols involving:
Condensation reactions : Coupling 5-bromothiophene-2-carboxylic acid derivatives with substituted benzo[d]thiazole precursors under reflux in anhydrous solvents (e.g., DMF, dichloromethane) .
Functionalization : Bromination and fluorination steps are optimized using reagents like N-bromosuccinimide (NBS) and Selectfluor™ under inert atmospheres .
Purification : Silica gel chromatography (40–63 µm) and recrystallization (ethanol/water mixtures) yield high-purity products (>95%) .
- Key Data : Typical yields range from 65% to 85%, with melting points between 160–204°C depending on substituents .
Q. How is structural confirmation achieved for this compound?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., E/Z isomerism via coupling constants) and substituent positions. For example, the benzo[d]thiazole NH proton appears as a singlet at δ 8.2–8.5 ppm .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 439.98) and bromine isotopic patterns .
IR Spectroscopy : Key peaks include C=O (1680–1700 cm), C=N (1600–1620 cm), and C-Br (550–600 cm) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Co-solvents like PEG-400 or cyclodextrin derivatives enhance bioavailability .
- Stability : Degrades at >130°C (DSC data) and is light-sensitive. Store at –20°C under argon with desiccants .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
Catalytic Systems : Use Pd(PPh) or CuI in Suzuki-Miyaura couplings to improve cross-coupling efficiency (>90% yield) .
Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yield .
In-Line Monitoring : TLC (R 0.3–0.5 in ethyl acetate/hexane) and HPLC track intermediates to minimize side products .
- Data Contradictions : Lower yields (50–60%) reported in non-polar solvents (toluene) vs. polar aprotic solvents (DMF, 75–85%) .
Q. What mechanistic insights explain its biological activity (e.g., anticancer or antimicrobial)?
- Hypothesized Mechanisms :
Enzyme Inhibition : The bromothiophene moiety binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation (IC = 0.8–2.5 µM) .
DNA Intercalation : Planar benzothiazole-thiophene framework intercalates DNA, inducing apoptosis in cancer cell lines (e.g., IC = 4.7 µM in MCF-7) .
Membrane Disruption : Fluorine and sulfonamide groups enhance penetration into bacterial membranes (MIC = 8–16 µg/mL against S. aureus) .
- Contradictions : Some studies report weak activity (IC >50 µM) against Gram-negative bacteria due to efflux pump resistance .
Q. How can spectral data inconsistencies (e.g., H NMR splitting patterns) be resolved?
- Troubleshooting :
Dynamic Effects : Rotameric equilibria in the carboxamide group cause variable splitting; use elevated temperatures (60°C) or DMSO-d to simplify spectra .
Impurity Profiling : LC-MS identifies by-products (e.g., dehalogenated derivatives) that distort integration ratios .
Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .
Q. What structure-activity relationship (SAR) trends are observed in analogues?
- Key Modifications :
Halogen Substitution : Bromine at thiophene-C5 enhances cytotoxicity vs. chlorine or iodine (ΔIC = 3–5×) .
Ethyl vs. Methyl on Benzothiazole : Ethyl groups improve metabolic stability (t >6 h in liver microsomes) .
Fluorine Position : 6-Fluoro substitution increases solubility and target affinity (K = 12 nM vs. 45 nM for 5-Fluoro) .
- Data Gaps : Limited SAR on the thiophene-carboxamide linker; proposed studies include introducing heterocyclic spacers .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to optimize solvent, catalyst, and temperature variables .
- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., confirm benzothiazole formation before coupling) .
- Biological Assays : Pair in vitro screens with zebrafish xenograft models to evaluate in vivo efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
